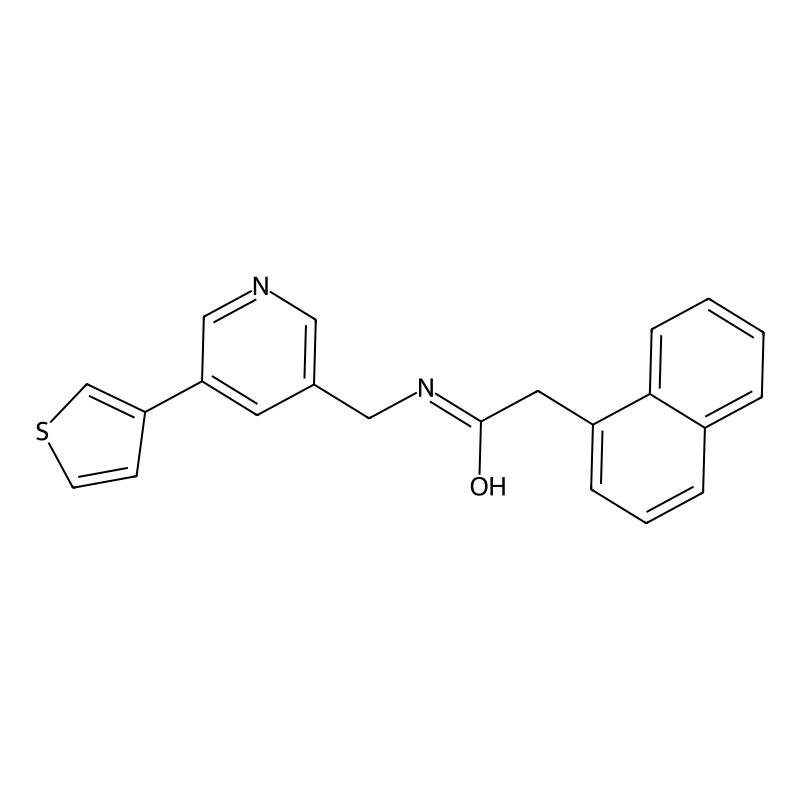2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Organic Light-Emitting Diodes (OLEDs)
Specific Scientific Field: Materials Chemistry
Summary of the Application: Naphthalene-substituted 2,3,4,5-tetraphenylsiloles have been synthesized and fully characterized . These compounds show strong luminescence when aggregated in poor solvents or fabricated into solid films, demonstrating their aggregation-induced emission (AIE) feature .
Methods of Application: The compounds were synthesized and fully characterized. They were then aggregated in poor solvents or fabricated into solid films .
Results or Outcomes: Efficient non-doped organic light-emitting diodes utilizing these compounds as light-emitting layers were fabricated . Remarkably high electroluminescence efficiencies were achieved .
Application in Quantum Chemical Investigations
Specific Scientific Field: Quantum Chemistry
Summary of the Application: 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .
Methods of Application: The compound was synthesized and characterized by several experimental techniques .
Results or Outcomes: The computed geometrical parameters were compared with experimental data . The experimental FT-IR and FT-Raman spectra of MPNP were obtained . The theoretical NMR (1H and13C) analysis was conducted by the GIAO method for its structural characterization and compared with experimental chemical shifts .
2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is an organic compound characterized by the presence of a naphthalene moiety, a thiophene ring, and a pyridine structure. This compound features an acetamide functional group, which plays a crucial role in its chemical reactivity and biological activity. The molecular formula for this compound is C_{19}H_{18}N_{2}OS, and it exhibits unique properties due to the interplay of its aromatic systems and heteroatoms.
- Potential skin irritation: The aromatic rings and the amide group might cause skin irritation upon contact.
- Potential ecological concerns: PAHs like naphthalene can have negative environmental impacts.
- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, converting it into different reduced derivatives.
- Substitution Reactions: Electrophilic or nucleophilic substitution can occur at the thiophene and pyridine rings, introducing various substituents depending on the reagents used.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide may possess significant biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties. The specific mechanisms through which these activities manifest are under investigation, but they likely involve interactions with biological targets such as enzymes or receptors that modulate cellular processes.
The synthesis of this compound typically involves several steps:
- Formation of Naphthalene Derivative: Starting with naphthalene, functional groups are introduced via reactions such as Friedel-Crafts acylation.
- Synthesis of Thiophene-Pyridine Derivative: Separate synthesis of thiophene and pyridine rings followed by coupling through cross-coupling reactions like Suzuki-Miyaura.
- Amide Bond Formation: The final step involves coupling the naphthalene derivative with the thiophene-pyridine derivative to form the acetamide bond, often facilitated by reagents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or DCC (dicyclohexylcarbodiimide).
These methods illustrate the multi-step nature of synthesizing complex organic molecules.
2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has several applications:
- In Chemistry: It serves as a building block for synthesizing more complex organic compounds.
- In Biology: The compound is investigated for its potential therapeutic effects in treating various diseases.
- In Industry: It may be utilized in the development of new materials, including organic semiconductors and light-emitting diodes (LEDs).
Ongoing research focuses on elucidating the interaction mechanisms of this compound with specific molecular targets. Studies aim to identify how it binds to proteins or enzymes and alters their activity, potentially leading to therapeutic effects. Understanding these interactions is crucial for developing effective applications in medicinal chemistry.
Several compounds share structural similarities with 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide:
- 2-(naphthalen-1-yl)-N-((2-(furan-3-yl)pyridin-3-yl)methyl)acetamide
- Contains a furan ring instead of a thiophene ring.
- 2-(naphthalen-1-yl)-N-((2-(pyridin-3-yl)pyridin-3-yl)methyl)acetamide
- Features an additional pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide lies in its specific combination of naphthalene, thiophene, and pyridine rings, which confer distinct chemical and biological properties not present in the other similar compounds listed above. This unique structure may enhance its biological activity and potential applications in pharmaceuticals and materials science.








